2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide

説明

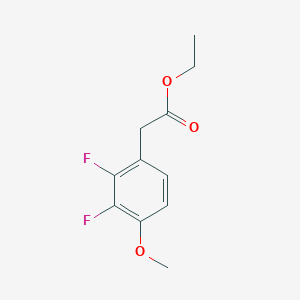

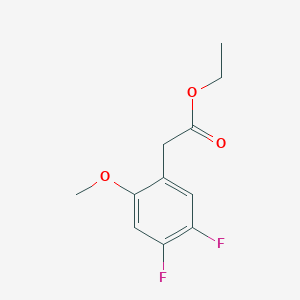

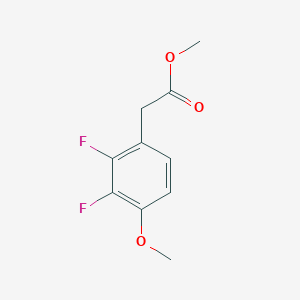

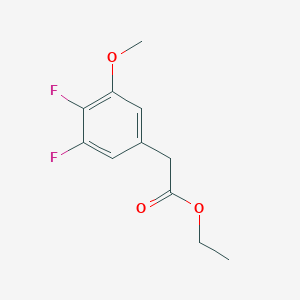

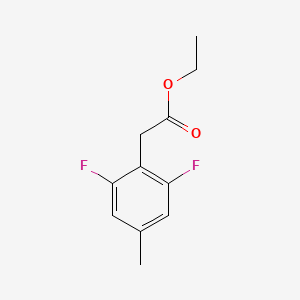

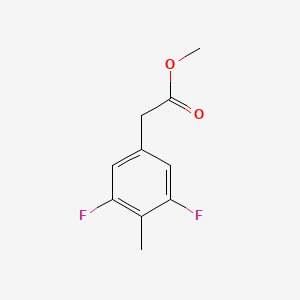

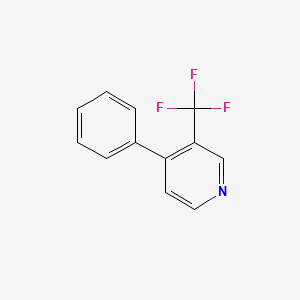

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide, also known as Pifithrin-μ, is a small molecule inhibitor of the p53-regulated protein MDM2. It is a benzofuran compound, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds, including this compound, can be synthesized using a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular weight of this compound is 269.22 g/mol. The compound is part of the benzofuran class of compounds, which are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications in many aspects have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.22 g/mol. More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Catalyst for Dehydrative Amidation

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide is significant in catalysis, particularly in dehydrative amidation processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines. The presence of ortho-substituents in boronic acid plays a pivotal role in preventing the coordination of amines to the boron atom, thus accelerating amidation. This catalyst is also involved in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Synthesis and Biological Activities

Compounds similar to this compound have been synthesized and studied for their biological activities. A series of naphthofuran scaffolds, analogs to this compound, exhibited inhibitory activities against NF-κB and showed potent cytotoxicity against various cell lines. These findings underline the potential of these compounds in anticancer agent development and NF-κB inactivation (Choi et al., 2016).

Potential in Organic Synthesis

The compound's structural framework is valuable in organic synthesis. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, which share a similar structure, have been synthesized and their structures confirmed through IR and NMR spectra, showcasing the compound's significance in the synthesis of complex organic structures (Bradiaková et al., 2008).

Role in Amide Formation

The compound and its derivatives play a crucial role in amide formation. Kinetic studies on the formation of amides through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings provide insights into the reaction mechanisms and the compound's potential utility in peptide and amide synthesis (Chan & Cox, 2007).

作用機序

Target of Action

It is known that similar compounds in the thiazole class have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives, however, are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

将来の方向性

Benzofuran compounds, including 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide, have potential applications in many aspects due to their strong biological activities . They are potential natural drug lead compounds . The development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic .

特性

IUPAC Name |

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNFKZWQYUWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1413004.png)